REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].Cl[Si:7]([CH:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)([CH3:9])[CH3:8].C1CC=CC=1>C1COCC1>[C:1]([NH:5][Si:7]([CH:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
(chloro)(cyclopentadienyl)(dimethyl)silane
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C1C=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
195
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for several days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitate formed quickly
|
Type
|
FILTRATION
|
Details
|
the amine hydrochloride was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the product as a very pale yellowish oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N[Si](C)(C)C1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |